Hexadecylcyclohexane
Description
Contextualization within Hydrocarbon Chemistry and Cycloalkane Research
Hexadecylcyclohexane belongs to the class of saturated hydrocarbons known as cycloalkanes, specifically, it is a long-chain n-alkylcycloalkane. nih.gov Hydrocarbons are organic compounds consisting entirely of hydrogen and carbon atoms, forming the basis of crude oil, natural gas, and coal. They are broadly classified into aromatic and aliphatic compounds; the latter is further divided into alkanes, alkenes, alkynes, and cycloalkanes.
Cycloalkanes, or naphthenes, are characterized by a ring of carbon atoms and are a significant component of crude oil. The research on cycloalkanes ranges from fundamental studies of their conformational analysis (e.g., the chair and boat conformations of cyclohexane) to their complex reaction chemistry in industrial processes. This compound, with its combination of a bulky, flexible alkyl chain and a cyclic moiety, serves as a model compound for the naphthenic fraction found in heavier petroleum distillates, such as lubricating oils and jet fuels. ontosight.aistanford.edu
Rationale for Dedicated Academic Inquiry into this compound Systems
The primary driver for research into this compound is its relevance as a surrogate molecule for transportation fuels, particularly jet fuel. stanford.eduwikipedia.org Real fuels are exceedingly complex mixtures of thousands of different hydrocarbons, which makes direct computational modeling of their combustion behavior intractable. mdpi.com To overcome this, researchers formulate surrogate fuels, which are simple mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of the real fuel. wikipedia.orgcornell.edu
Jet fuels contain a significant fraction (typically 20-60%) of cycloalkanes (naphthenes). stanford.educornell.edu this compound and other long-chain alkylcyclohexanes are used as representative components for this class in surrogate mixtures. stanford.edu By studying the isolated combustion, pyrolysis, and oxidation chemistry of this compound, scientists can develop and validate detailed kinetic models. These models are crucial for computational fluid dynamics (CFD) simulations used to design more efficient and cleaner gas turbine and diesel engines. mdpi.com
Further academic interest stems from its use in fundamental thermodynamic studies. The consistent structure of homologous series like n-alkylcyclohexanes allows researchers to determine key thermodynamic properties, such as the enthalpy of formation, and to understand how these properties change with increasing chain length. nist.govmdpi.com This data is foundational for chemical engineering process design. Additionally, its physical properties are relevant to the formulation of industrial products like lubricants and rust inhibitors, where viscosity and hydrophobicity are key parameters. chembk.comontosight.ai
Thermodynamic Properties of this compound
| Property | Value | Condition | Source |
|---|---|---|---|
| Standard Enthalpy of Formation (Liquid) | -644.3 kJ/mol | 298.15 K | nist.gov |
| Standard Enthalpy of Combustion (Liquid) | -14518.1 kJ/mol | 298.15 K | nist.gov |
| Enthalpy of Vaporization | 93.3 kJ/mol | 298.15 K | nist.gov |
Comprehensive Review of Existing Scholarly Literature Pertaining to this compound and Analogues
The study of alkylcyclohexanes has evolved significantly over the decades. Early research in the mid-20th century, exemplified by the work of researchers like Petrov, Chel'tsova, Prosen, and Rossini, was focused on the fundamental synthesis and characterization of these compounds. nist.govnist.gov The primary goals were to synthesize pure hydrocarbons and meticulously measure their basic thermodynamic properties, such as heats of combustion and formation, to build a foundational database for hydrocarbon chemistry. nist.gov
In recent years, the research paradigm has shifted from basic characterization to application-driven science. A major contemporary focus is on sustainable energy and green chemistry. For example, researchers are exploring the one-pot catalytic conversion of lignocellulosic biomass directly into valuable chemicals, including alkylcyclohexanes, which could serve as renewable jet fuel components. researchgate.net Another significant area is the use of alkylcyclohexanes as Liquid Organic Hydrogen Carriers (LOHCs). mdpi.com This involves the reversible catalytic dehydrogenation of molecules like alkylcyclohexanes to store hydrogen in a safe, liquid form, and their subsequent hydrogenation to release hydrogen on demand. mdpi.comchemrxiv.org Furthermore, the role of alkylcyclohexanes in the pyrolysis of plastic waste to produce fuels and chemical feedstocks is an active area of investigation, driven by the need for a circular economy. acs.org
Methodological advancements have been crucial to the evolving understanding of complex cycloalkanes. Early studies were limited to bulk property measurements (e.g., boiling point, density) and classical analytical techniques. nist.gov The development of gas chromatography in the mid-20th century was a major leap, allowing for the separation and quantification of components in complex hydrocarbon mixtures.
Modern research employs a much more sophisticated arsenal (B13267) of tools. The direct and selective functionalization of C-H bonds in alkanes and cycloalkanes, once considered nearly impossible due to their inertness, is now achievable through advanced catalytic methods, including photocatalysis and transition-metal catalysis. researchgate.netresearchgate.net These methods allow for the precise synthesis of complex substituted cycloalkanes for targeted applications. acs.org
In analytical science, techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) enable detailed molecular-level characterization of complex hydrocarbon mixtures like jet fuel and pyrolysis oils. mdpi.com On the theoretical front, the rise of powerful computing resources has made quantum chemical calculations and the development of detailed kinetic models central to the study of combustion and pyrolysis. mdpi.comcornell.edu These computational models allow for the simulation of reaction pathways and the prediction of combustion properties that are difficult or impossible to measure directly.
Despite progress, several research gaps and future opportunities exist in the study of this compound and its analogues.
Refinement of Kinetic Models: While this compound is used in surrogate fuel models, its detailed oxidation and pyrolysis chemistry, particularly under the high-pressure and low-temperature conditions relevant to advanced engine concepts, is not fully understood. A key future trajectory is the use of advanced experimental techniques (e.g., shock tubes, jet-stirred reactors) and theoretical calculations to develop and validate more robust and accurate kinetic models for improved engine simulations. mdpi.comcornell.edu
Liquid Organic Hydrogen Carriers (LOHCs): The potential of higher-order alkylcyclohexanes like this compound for hydrogen storage is underexplored. Research is needed to develop highly efficient and durable catalysts for the hydrogenation/dehydrogenation cycles of these compounds, assessing their energy density, stability, and economic viability compared to other LOHC candidates like toluene (B28343) or dibenzyltoluene. mdpi.com
Advanced Lubricant Properties: The connection between the molecular structure of alkylcyclohexanes and their properties as lubricant base oils, especially under extreme conditions of temperature and pressure, warrants deeper investigation. This includes studying their tribological performance, thermal-oxidative stability, and viscosity-temperature characteristics. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexadecylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBFNBZAZZTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075068 | |
| Record name | Cyclohexane, hexadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-38-0 | |
| Record name | n-Hexadecylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, hexadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Elucidation for Hexadecylcyclohexane
Catalytic Approaches in the Synthesis of Hexadecylcyclohexane and Related Long-Chain Cycloalkanes
The synthesis of alkylcyclohexanes can be achieved through various catalytic routes, broadly categorized into homogeneous and heterogeneous catalysis. savemyexams.comlibretexts.org Each approach offers distinct advantages regarding selectivity, activity, and industrial scalability. eolss.net
Homogeneous Catalysis for Alkylcyclohexane Formation
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, provides a powerful tool for constructing complex molecular architectures with high precision. libretexts.orglkouniv.ac.in These systems often feature well-defined single catalytic sites, leading to high activity and selectivity. eolss.net Organometallic complexes are frequently employed as homogeneous catalysts, allowing for fine-tuning of reactivity by modifying the ligand environment. lkouniv.ac.in
A notable modern approach for synthesizing substituted cycloalkanes involves the use of a manganese pincer complex, {Mn(CO)₂(Br)[HN(C₂H₄PⁱPr₂)₂]} (Mn-MACHO-ⁱPr), which catalyzes the reaction between diols and ketones. acs.org This method is atom-economical, producing only water as a byproduct. acs.org While not specifically documented for this compound, this strategy represents a viable pathway for forming long-chain alkylcyclohexanes by selecting appropriate diol and ketone precursors. For instance, reacting a C₁₀ diol with a ketone containing a hexyl group could theoretically yield a this compound derivative.
The performance of the Mn-MACHO-ⁱPr catalyst is sensitive to reaction conditions such as temperature and catalyst loading. acs.org Optimization studies have shown that increasing the temperature can significantly improve conversion and yield, while catalyst loading impacts product formation. acs.org
Table 1: Effect of Reaction Conditions on a Homogeneous Manganese-Catalyzed Cycloalkane Synthesis *
| Entry | Temperature (°C) | Catalyst Loading (mol %) | Conversion (%) | Yield (%) |
| 1 | 150 | 2 | 97 | 71 |
| 2 | 120 | 2 | Low | Low |
| 3 | 170 | 2 | 98 | 74 |
| 4 | 150 | 1 | 86 | 36 |
*Data derived from a model reaction for substituted cyclohexane (B81311) synthesis using Mn-MACHO-iPr catalyst. acs.org
Heterogeneous Catalysis in this compound Production and Optimization
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is the cornerstone of large-scale industrial chemical production. wikipedia.orgyoutube.com This approach simplifies catalyst recovery and enables continuous production processes. youtube.com For the production of long-chain alkylcycloalkanes, heterogeneous catalysts are primarily used in hydrocracking and hydroisomerization processes of heavy oil fractions or biomass-derived feedstocks. kuleuven.beresearchgate.net
The hydrocracking of long-chain alkylcycloalkanes has been studied using model compounds like octylcyclohexane (a C₁₄ analog of this compound) over bifunctional catalysts. kuleuven.beresearchgate.net These catalysts possess both a metal function (e.g., Platinum) for hydrogenation/dehydrogenation and an acid function (e.g., zeolites like USY and Beta, or amorphous silica-alumina) for isomerization and cracking. kuleuven.beresearchgate.net The balance between the metal and acid sites is crucial for optimizing the product distribution and minimizing over-cracking. kuleuven.be
Research on octylcyclohexane hydrocracking shows that large-pore zeolites are effective acidic supports. researchgate.net For Pt-based catalysts, Beta zeolite was found to be slightly more active than USY zeolite, though both produced similar product patterns. kuleuven.beresearchgate.net Sulfide catalysts (e.g., NiMoS) were generally less active for naphthene cracking compared to platinum catalysts under similar conditions. kuleuven.be The production of 90% of all chemicals by volume is assisted by solid catalysts, highlighting the importance of this methodology. wikipedia.org
Table 2: Comparison of Heterogeneous Catalysts in Octylcyclohexane Hydrocracking at 300°C *
| Catalyst Support | Metal Function | Key Observation |
| Beta Zeolite | Platinum (Pt) | Slightly more active than Pt/USY. |
| USY Zeolite | Platinum (Pt) | Similar product pattern to Pt/Beta. |
| Amorphous Silica-Alumina (SA) | Platinum (Pt) | Different product selectivity compared to zeolites. |
| Zeolites / SA | Sulfided Nickel-Molybdenum (NiMoS) | Less active than Pt catalysts; led to some over-cracking. |
*Data based on findings from the hydrocracking of octylcyclohexane, a C₁₄ long-chain alkylcycloalkane. kuleuven.beresearchgate.net
Stereoselective Synthesis Strategies for this compound Isomers
Stereoselective synthesis refers to a chemical reaction that preferentially forms one stereoisomer over another. libguides.com For a substituted cycloalkane like this compound, this would involve controlling the formation of specific geometric isomers (cis/trans). While specific methods for the stereoselective synthesis of this compound are not widely documented, general principles of asymmetric catalysis can be applied. taylorandfrancis.com
Achieving stereoselectivity often involves the use of chiral catalysts, reagents, or auxiliaries that influence the transition state of the reaction, making the formation of one isomer energetically more favorable. libguides.comtaylorandfrancis.com For example, in the synthesis of complex cyclic molecules, diastereoselectivity is often achieved by controlling the approach of a reactant to a cyclic ketone, where one face is sterically more accessible than the other. libguides.com The synthesis of specific cis and trans isomers of inorganic complexes can be directed by changing reaction conditions, demonstrating that isomer formation can be controlled. chemtube3d.com
In a hypothetical stereoselective synthesis of a this compound derivative, one might employ a chiral ligand on a metal catalyst to direct the hydrogenation of a hexadecyl-substituted cyclohexene (B86901) precursor. slideshare.net The choice of catalyst and reaction conditions would be paramount in guiding the addition of hydrogen to a specific face of the double bond, thereby determining the stereochemistry of the final product. Such strategies are crucial in pharmaceutical synthesis where a single stereoisomer is often responsible for the desired biological activity. taylorandfrancis.commdpi.com
Reaction Dynamics and Transformation Pathways of this compound
The stability and degradation of this compound are critical for its application, particularly in environments involving heat and oxygen. Understanding its reaction dynamics, from autoxidation to thermal degradation, is essential for predicting its lifespan and performance.
Investigations into the Autoxidation Mechanisms of Long-Chain Cycloalkanes, including this compound
Autoxidation is the spontaneous oxidation of a compound in the presence of air (oxygen). slideshare.net For cycloalkanes, this process proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. nih.govanu.edu.au The primary products are hydroperoxides, which can subsequently decompose to form other oxygenated species like ketones and alcohols. slideshare.net
The basic autoxidation scheme (BAS) involves the following key steps: anu.edu.au
Initiation: Formation of initial radicals (R•) from the alkane (RH).
Propagation: The alkyl radical (R•) reacts rapidly with oxygen to form a peroxyl radical (ROO•). This peroxyl radical then abstracts a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain. nih.govanu.edu.au
Termination: Radicals combine to form non-radical, stable products.
Table 3: Elementary Steps in the Classic Autoxidation of Cycloalkanes
| Step | Reaction | Description |
| Initiation | RH → R• + H• | Initial radical formation. |
| Propagation | R• + O₂ → ROO• | Formation of a peroxyl radical. |
| ROO• + RH → ROOH + R• | Chain propagation via H-abstraction. | |
| Termination | 2 R• → R-R | Radical combination. |
| 2 ROO• → Inert Products + O₂ | Combination of peroxyl radicals. |
More recent and detailed studies on cyclohexane autoxidation have revealed a more complex initiation process, particularly an autocatalytic one. nih.gov It has been proposed that the ketone product (e.g., cyclohexanone) can react with the hydroperoxide product (cyclohexyl hydroperoxide) in a concerted reaction. nih.gov In this mechanism, the hydroxyl radical breaking away from the hydroperoxide abstracts a hydrogen atom from the ketone, which significantly lowers the energy barrier for radical formation and efficiently "lights-off" the oxidation. nih.gov This autocatalytic loop, where a product accelerates the reaction, is likely a key feature in the autoxidation of long-chain cycloalkanes like this compound as well.
Elucidation of Specific Elementary Reactions and Kinetic Models in this compound Degradation
Kinetic modeling of the pyrolysis and oxidation of ethylcyclohexane, a model compound for alkylcycloalkanes, provides insight into the complex reaction networks. researchgate.net Reaction pathway analysis of such models reveals the most important reactions controlling fuel consumption and product formation at different conditions. researchgate.net For ethylcyclohexane, key pathways involve the breaking of the C-C bond between the ring and the alkyl side-chain, as well as various ring-opening reactions. researchgate.net
Table 4: Major Reaction Pathways in the Pyrolysis of Ethylcyclohexane Radicals *
| Radical | Pathway | Products |
| 1-ethylcyclohexyl | β-scission | Ethene + Cyclohexyl radical |
| 1-ethylcyclohexyl | Ring opening | → 1-octene |
| Cyclohexyl | β-scission | → 1-hexene |
*Based on reaction pathway analysis for ethylcyclohexane, a model for long-chain alkylcycloalkanes. researchgate.net
The degradation of hydrocarbons is often modeled using pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the hydrocarbon. cip.com.cnacs.org The development of comprehensive kinetic models, however, requires a mechanistic understanding built upon single-event kinetics or detailed reaction pathway analysis. ifpenergiesnouvelles.fr Such models are essential for simulating and optimizing industrial processes like hydrocracking, where the goal is to selectively break down large molecules like this compound into more valuable, smaller products. kuleuven.be
Studies on Acid-Catalyzed and Thermal Transformations of this compound in Controlled Environments
The transformation of large hydrocarbons such as this compound is a cornerstone of petroleum refining and chemical synthesis. These transformations are typically induced under controlled conditions using thermal energy or acid catalysts, leading to a variety of smaller, more valuable molecules. The primary reactions involved are cracking, isomerization, and dehydrogenation.
Thermal Transformations (Pyrolysis)
Thermal cracking, or pyrolysis, involves the decomposition of large hydrocarbon molecules at high temperatures. psu.edu The process operates through a free-radical chain reaction mechanism, which includes initiation, propagation, and termination steps. psu.edu For long-chain n-alkylcyclohexanes, studies have shown that the thermal decomposition kinetics are dependent on the length of the alkyl side chain. researchgate.netacs.org
A general, mechanism-based model for the pyrolysis of n-alkylcyclohexanes (with alkyl chains from butyl to octadecyl) has been developed. acs.org This model is founded on a free-radical reaction mechanism and incorporates the influence of the alkyl chain length on the global kinetics. acs.org The primary initiation step involves the breaking of the weakest C-C bonds to form two free radicals. psu.edu The subsequent propagation steps include β-scission and hydrogen-abstraction, which lead to the formation of smaller alkanes and alkenes. psu.eduacs.org A sensitivity analysis of this model revealed that the rate constants for initiation, termination, and β-scission to produce a primary radical have the most significant impact on the calculated pyrolysis rate. acs.org
Experimental studies on the pyrolysis of n-butylcyclohexane, a representative naphthene, have utilized ab initio/DFT methods to explore unimolecular decomposition pathways. nih.gov These computational investigations, combined with shock tube experiments, have shown that the most prominent decomposition pathway involves the fission of the C-C bond between the ring and the alkyl chain. nih.gov This provides crucial insights into the combustion chemistry of alkylcyclohexanes. nih.gov
Steam cracking is a variant of thermal cracking that uses very high temperatures (800-900°C) and steam. The steam's primary role is to dilute the hydrocarbon feedstock, which helps prevent the formation of carbon. chemguide.co.uk This process is particularly effective for producing a high yield of alkenes. chemguide.co.uk
Interactive Data Table: Thermal Transformation Methods for Alkylcyclohexanes
| Transformation Type | Temperature Range | Pressure | Catalyst | Key Products | Mechanism |
| Thermal Cracking | 450°C - 750°C | High (up to 70 atm) | None | Shorter-chain alkanes, Alkenes | Free-radical |
| Steam Cracking | 800°C - 900°C | ~1 atm | None (Steam used) | High proportion of Alkenes | Free-radical |
| Pyrolysis Study | 650°C - 850°C | Atmospheric | None | Varies with alkyl chain length | Free-radical |
Acid-Catalyzed Transformations
Catalytic cracking employs acid catalysts, such as zeolites (complex aluminosilicates), to facilitate the breakdown of hydrocarbons at lower temperatures (around 500°C) and pressures compared to thermal cracking. chemguide.co.ukstudymind.co.uk This process proceeds via an ionic mechanism, involving carbocation intermediates, rather than free radicals. uw.edu.plpsu.edu The acidic sites on the catalyst are crucial for initiating the cracking of large hydrocarbon C-C bonds. mdpi.com
For alkylcyclohexanes, acid-catalyzed reactions can lead to a range of products through cracking and isomerization. researchgate.net For instance, under certain conditions with a silica-alumina catalyst, a C10-C12 alkylcyclohexane can selectively crack to produce isobutane (B21531) and a smaller cycloalkane. researchgate.net The cyclohexane ring itself is relatively stable under these conditions. researchgate.net
This compound and its isomers are found in geological formations, where their presence is attributed to the isomerization and rearrangement of polycyclic hydrocarbons in the presence of natural Lewis acids like clays. ias.ac.in This indicates that acid-catalyzed isomerization is a significant transformation pathway.
Besides cracking and isomerization, dehydrogenation can also occur. A reference points to the dehydrogenation of this compound, a reaction that would produce hexadecylbenzene. nist.gov Catalytic reforming is an industrial process that uses a platinum catalyst to convert naphthenes (like alkylcyclohexanes) into aromatic compounds, which are valuable as high-octane gasoline components and chemical feedstocks. libretexts.org
Interactive Data Table: Acid-Catalyzed Transformation Methods for Alkylcyclohexanes
| Transformation Type | Temperature | Catalyst | Key Products | Mechanism |
| Catalytic Cracking | ~500°C | Zeolites (Aluminosilicates) | High % of C5-C10 hydrocarbons (gasoline) | Ionic (Carbocation) |
| Isomerization | ~250°C | Platinum on Zeolite | Branched isomers | Ionic (Carbocation) |
| Catalytic Reforming | ~500°C | Platinum on Alumina (B75360) | Aromatic compounds (e.g., Benzene) | Ionic (Carbocation) |
| Selective Cracking | < 350°C | Silica-alumina | Isobutane, Smaller cycloalkanes | Ionic (Carbocation) |
Computational Design and Optimization of Reaction Pathways for this compound Synthesis or Modification
Computational chemistry provides powerful tools for designing and optimizing reaction pathways, offering molecular-level insights that are often difficult to obtain experimentally. For a molecule like this compound, these methods can be applied to predict its properties, understand its reaction mechanisms, and ultimately design more efficient syntheses or modifications.
Quantum Chemical Calculations
At the heart of computational studies are quantum chemical methods like Density Functional Theory (DFT). These methods are used to investigate the electronic structure and energetics of molecules and reaction transition states. For example, a detailed theoretical study on the pyrolysis of alkylcyclohexanes such as isopropylcyclohexane (B1216832) and 1,3,5-trimethylcyclohexane (B44294) has been conducted using state-of-the-art quantum chemical calculations to probe the transition states for all possible reactions. iisc.ac.in This allows for the calculation of high-pressure limit rate constants for elementary reaction steps. iisc.ac.in
Similarly, an ab initio investigation into the thermal decomposition of n-butylcyclohexane employed the G3B3 composite method to compute accurate reaction energies for various C-C bond fission pathways. nih.gov Such calculations are foundational for understanding the fundamental chemistry of this compound decomposition. The heat of formation for this compound has also been determined using semiempirical quantum-chemical methods, providing essential thermodynamic data for reaction modeling. mpg.de
Kinetic Modeling and Simulation
The data generated from quantum chemical calculations, such as reaction rate constants, serve as inputs for kinetic modeling. Software packages like Chemkin are used to simulate complex reaction networks based on the proposed elementary reactions. iisc.ac.in By comparing the simulation results (e.g., product concentrations) with experimental data, the kinetic mechanism can be validated and refined. iisc.ac.in
For the pyrolysis of long-chain n-alkylcyclohexanes, a mechanism-based model was developed that accounts for the chain-length-dependent reaction path degeneracy of initiation, β-scission, and hydrogen-abstraction steps. acs.org This type of model is crucial for predicting the behavior of specific molecules like this compound in a reactor and for optimizing process conditions to favor desired products.
Pathway Design and Optimization
While specific studies on the de novo computational design of synthetic pathways for this compound are not prominent in the literature, the principles are well-established. The computational investigation of decomposition pathways provides a reverse-engineering approach to synthesis. By understanding how the molecule breaks apart, chemists can infer plausible synthetic connections.
The optimization of reaction pathways involves systematically varying reaction parameters within a computational model to maximize the yield of a desired product or minimize the formation of unwanted byproducts. This can involve:
Mechanism Elucidation: Using DFT to map out the complete potential energy surface of a reaction, identifying the lowest energy pathway.
Catalyst Design: Modeling the interaction of reactants and intermediates with a catalyst surface to understand how the catalyst influences reaction rates and selectivity.
Process Simulation: Using kinetic models to simulate the outcome of a reaction under different temperatures, pressures, and reactant concentrations to identify optimal operating conditions.
These computational approaches, which have been successfully applied to related alkylcyclohexanes, provide a robust framework for the rational design and optimization of synthetic and modification pathways for this compound. nih.goviisc.ac.in
Theoretical and Computational Investigations of Hexadecylcyclohexane Systems
Quantum Chemical Approaches to Hexadecylcyclohexane
Quantum chemical methods, which solve the Schrödinger equation or its density-based equivalent, are fundamental to understanding the intrinsic properties of a molecule from first principles.
The conformational landscape of this compound is primarily determined by the geometry of the cyclohexane (B81311) ring and the spatial arrangement of the long hexadecyl side chain. Electronic structure methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring these conformations. nih.gov
Conformational Isomers of the Cyclohexane Ring: The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation to minimize angle and torsional strain. Other higher-energy conformers include the "boat" and "twist-boat" forms. DFT calculations on cyclohexane have shown the chair conformation to be the ground state, with the twist-boat being a metastable isomer at a higher energy. jkps.or.kr The energy barrier for the interconversion from the chair to the twist-boat form proceeds through a half-chair transition state. jkps.or.kr
Axial vs. Equatorial Substitution: The hexadecyl group can be attached to the chair-form cyclohexane ring in two principal positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Ab initio calculations for various alkylcyclohexanes have consistently shown that the equatorial conformer is significantly more stable than the axial conformer. acs.org This preference is due to the minimization of steric hindrance. In the axial position, the bulky alkyl group experiences destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. For a large substituent like a hexadecyl chain, this steric clash would be substantial, making the equatorial conformation the overwhelmingly dominant form.
Hexadecyl Chain Conformations: The 16-carbon chain adds another layer of conformational complexity. Rotation around the carbon-carbon single bonds leads to different spatial arrangements, primarily the low-energy 'trans' (staggered) and higher-energy 'gauche' (skewed) conformers. High-level ab initio calculations on long-chain alkanes have quantified the energy penalties associated with gauche states and the further destabilizing "pentane effect" that occurs when adjacent gauche conformations have opposite signs (g+g-). nih.gov Therefore, the lowest energy state for this compound would feature the hexadecyl group in the equatorial position on a chair-form ring, with the alkyl chain itself in an all-trans, zig-zag conformation.
| Conformer Feature | Description | Relative Energy (Conceptual) | Key Determining Factors |
|---|---|---|---|
| Equatorial-Chair | The hexadecyl group is in the equatorial position of the chair-form cyclohexane ring. | Lowest (Most Stable) | Minimizes 1,3-diaxial steric interactions. acs.org |
| Axial-Chair | The hexadecyl group is in the axial position of the chair-form cyclohexane ring. | High | Significant steric strain from 1,3-diaxial interactions. |
| Twist-Boat | The cyclohexane ring adopts a twist-boat conformation. | Intermediate | Higher intrinsic ring strain compared to the chair form. jkps.or.kr |
| Gauche Kinks (in chain) | The hexadecyl chain contains one or more gauche C-C-C-C dihedral angles. | Higher than all-trans | Each gauche conformer is less stable than a trans conformer. nih.gov |
First-principles calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between the electronic structure and experimental observables like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of molecular bonds. uci.edu For this compound, the IR and Raman spectra would be dominated by the numerous C-H and C-C bonds. The calculations would predict distinct frequency ranges for different vibrational modes, such as C-H stretching, scissoring, wagging, and twisting. nih.gov For instance, the C-H stretching modes for the CH₂ and CH₃ groups in the alkyl chain and the CH/CH₂ groups in the ring would appear in the characteristic 2850-3000 cm⁻¹ region. First-principles calculations can help assign specific peaks to specific vibrational modes, which can be challenging for a large molecule with many similar bonds. diva-portal.org
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a powerful application of quantum chemistry. osti.govacdlabs.com The method involves calculating the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, these calculations would differentiate the unique chemical environments of the protons and carbons. For example, the protons on the cyclohexane ring would have distinct and more complex signals compared to the long, repeating methylene (B1212753) (-CH₂-) block of the hexadecyl chain, which would produce a large, overlapping signal around 1.25 ppm in the ¹H spectrum. Similarly, the ¹³C spectrum would show distinct signals for the ring carbons versus the chain carbons. Such predictive modeling is crucial for structural elucidation and for validating experimental data. researchgate.net
| Spectroscopy Type | Predicted Feature | Approximate Region | Underlying Principle |
|---|---|---|---|
| Infrared (IR) | C-H Stretching (Aliphatic) | 2850 - 3000 cm⁻¹ | Vibrational modes of C-H bonds in CH₂, CH₃, and CH groups. uci.edu |
| Infrared (IR) | CH₂ Bending (Scissoring) | ~1465 cm⁻¹ | Bending vibration of H-C-H angle in methylene groups. nih.gov |
| ¹H NMR | Alkyl Chain Protons (-CH₂-)n | ~1.2-1.4 ppm | Highly shielded protons in a long, repeating paraffinic environment. researchgate.net |
| ¹H NMR | Terminal Methyl Protons (-CH₃) | ~0.8-0.9 ppm | Terminal, shielded protons of the alkyl chain. |
| ¹H NMR | Cyclohexane Ring Protons | ~1.0-1.8 ppm | Complex signals due to distinct axial/equatorial environments. |
| ¹³C NMR | Alkyl Chain Carbons (-CH₂-)n | ~22-34 ppm | Repeating methylene units in the alkyl chain. |
| ¹³C NMR | Cyclohexane Ring Carbons | ~27-40 ppm | Carbons within the cyclic structure. |
Electronic Structure Theory Applications (e.g., Density Functional Theory, Ab Initio Methods) for this compound Conformational Analysis
Molecular Simulation and Dynamics Studies of this compound
While quantum chemistry excels at describing the properties of single molecules or small clusters, molecular dynamics (MD) simulations are the method of choice for studying the dynamic behavior of larger systems over time. ebsco.commdpi.com
MD simulations provide a "computational microscope" to watch the motion of a molecule as it explores its conformational free energy landscape. lbl.govarxiv.org For a flexible molecule like this compound, MD can reveal not just the static, low-energy structures but also the pathways and kinetics of transitions between them. nih.gov
An MD simulation would model the constant motion of the cyclohexane ring (e.g., fleeting transitions from chair to boat forms) and, more significantly, the folding and unfolding of the long hexadecyl tail. By tracking the positions of all atoms over nanoseconds or microseconds, one can generate a map of the molecule's conformational space. This reveals the relative populations of different conformers (e.g., extended all-trans vs. folded gauche-containing structures) and the free energy barriers that separate them. frontiersin.org Such simulations are vital for understanding how the molecule behaves in a fluid state, where it is not locked into a single conformation.
| Conformational State | Description | Expected Relative Free Energy | Expected Population at Equilibrium |
|---|---|---|---|
| Extended | Equatorial ring attachment with an all-trans alkyl chain. | Lowest | Highest |
| Single-Gauche | Extended chain with one gauche kink. | Low | Moderate |
| Multi-Gauche (Folded) | Chain with several gauche kinks, leading to a compact or hairpin structure. rsc.org | Higher | Low |
| Axial Attachment | Axial ring attachment (any chain conformation). | Highest | Very Low / Negligible |
To simulate many this compound molecules together, as in a liquid or solid, requires a computationally efficient way to describe the forces between them. This is achieved using molecular mechanics force fields. usda.gov A force field is a set of equations and associated parameters that calculate the potential energy of a system based on the positions of its atoms.
Force Field Development: For hydrocarbons, force fields like OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria) have been specifically developed and refined to accurately model both cyclic and long-chain alkanes. byu.eduuni-paderborn.denih.gov These force fields include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). The parameters are often optimized to reproduce experimental data like liquid densities and heats of vaporization or fitted to high-level quantum chemical calculations. acs.org
Analysis of Intermolecular Interactions: Using a well-parameterized force field, MD simulations can model how this compound molecules interact and arrange themselves in a condensed phase. As a nonpolar molecule, its intermolecular interactions are dominated by weak London dispersion forces. libretexts.org Simulations can quantify these interactions and predict macroscopic properties. For example, analysis of the radial distribution function from a simulation of liquid this compound would reveal the average distances between molecules and how they pack together. These simulations can also model phase transitions, such as the process of solidification, where the flexible molecules align into an ordered crystal lattice. pku.edu.cn
| Interaction Type | Description | Relevant Force Fields |
|---|---|---|
| London Dispersion Forces | Weak, transient attractive forces arising from temporary fluctuations in electron density. The dominant intermolecular force for nonpolar alkanes. libretexts.org | OPLS/2020, nih.gov L-OPLS, acs.org TraPPE-UA, uni-paderborn.de TLVMie byu.edu |
| Steric Repulsion | Strong repulsive force at very short distances that prevents molecules from interpenetrating. Modeled by the Lennard-Jones potential. | All common hydrocarbon force fields. |
| Electrostatic Interactions | Interactions between partial atomic charges. Very weak for hydrocarbons but included in all-atom force fields. | OPLS-AA, acs.org CHARMM |
Computational chemistry provides a robust framework for predicting the thermodynamic properties that govern a molecule's stability and reactivity. mdpi.com
Quantum Chemical Predictions: Quantum mechanical methods like DFT can be used to calculate fundamental thermodynamic quantities. mdpi.com The standard enthalpy of formation (ΔH°f), a key measure of a molecule's stability, can be computed with high accuracy using methods like isodesmic reactions or more advanced protocols. mdpi.comnih.gov These calculations provide a theoretical benchmark for the molecule's energy content. Furthermore, bond dissociation energies (BDEs) can be calculated to predict chemical stability. For this compound, this would reveal the energy required to break specific C-H or C-C bonds, identifying the most likely sites for radical abstraction reactions, which is crucial for understanding oxidation or combustion processes. acs.orgresearchgate.net
Broader Computational Methods: Beyond quantum chemistry, other computational approaches are used for property prediction. Methods based on group additivity can provide quick estimates of thermodynamic properties. More sophisticated frameworks like CALPHAD (CALculation of PHAse Diagrams) use thermodynamic databases built from both experimental data and first-principles calculations to predict phase stability and thermodynamic properties of multi-component systems, which could include mixtures containing this compound. numberanalytics.comresearchgate.net These predictive models are essential in chemical engineering and materials science for designing processes and formulating products.
| Thermodynamic Parameter | Relevance | Computational Prediction Method(s) |
|---|---|---|
| Enthalpy of Formation (ΔH°f) | Defines the intrinsic stability of the molecule. | Quantum Chemistry (DFT, Ab initio), mdpi.com Group Additivity Methods. mdpi.com |
| Gibbs Free Energy (ΔG) | Determines the spontaneity of reactions and phase equilibria. | Quantum Chemistry (with thermal corrections), mdpi.com CALPHAD. numberanalytics.comresearchgate.net |
| Bond Dissociation Energy (BDE) | Indicates chemical reactivity and the weakest bond in the molecule. | Quantum Chemistry (DFT, Ab initio). acs.orgresearchgate.net |
| Heat Capacity (Cp) | Relates temperature change to the amount of energy absorbed. | Molecular Dynamics (MD) simulations, pku.edu.cn Statistical Thermodynamics. |
Analysis of Intermolecular Interactions in this compound Aggregates and Solutions using Force Field Development
Machine Learning and Data-Driven Approaches in this compound Research
The intersection of computational chemistry and data science has paved the way for advanced methodologies in chemical research. Machine learning (ML) and chemometrics are increasingly being applied to analyze and predict the behavior of complex chemical systems. In the context of hydrocarbon research, these data-driven approaches offer powerful tools for understanding reactivity, stability, and other critical properties, with this compound serving as a valuable model compound.
Development of Predictive Models for Hydrocarbon Reactivity and Stability Utilizing this compound as a Model Compound
The prediction of hydrocarbon reactivity and stability is crucial for applications ranging from lubricant formulation to fuel science. acs.org Machine learning, particularly through the development of Quantitative Structure-Property Relationship (QSPR) models, provides a powerful alternative to time-consuming experimental assessments. acs.orgresearchgate.net These models establish a mathematical relationship between the structural features of molecules (descriptors) and their observed properties. acs.org
This compound (C₂₂H₄₄) is an excellent model compound for such studies due to its distinct molecular architecture, which combines a saturated cyclic ring with a long aliphatic side chain. This structure is representative of naphthenic compounds found in various fuels and lubricants. ontosight.ai By using a well-characterized molecule like this compound, researchers can build robust foundational models to predict the behavior of more complex hydrocarbon mixtures.
The development of an ML-QSPR model involves several key steps: acs.org
Data Collection: A database is created containing experimental data for a range of hydrocarbons, including this compound. This data would include stability metrics like oxidation induction period or degradation temperature.
Descriptor Calculation: Computational software is used to calculate a large number of molecular descriptors for each compound. These can range from simple properties like molecular weight to complex quantum-chemical parameters. jstar-research.com
Model Training and Validation: ML algorithms, such as Support Vector Machines (SVM), Random Forest (RF), or gradient boosting methods like XGBoost, are trained on the dataset to learn the correlation between the descriptors and the target property. acs.orgcup.edu.cn The model's predictive power is then rigorously evaluated using techniques like cross-validation. researchgate.net
For instance, a predictive model for oxidation stability might use this compound and other related hydrocarbons as its training set. The model would learn how features like the number of tertiary carbons, bond dissociation energies, and molecular shape influence stability. acs.orgnih.gov
Below is an illustrative data table showing the types of descriptors and target properties that would be used in developing such a predictive model.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | No. of Tertiary Carbons | Target Property: Oxidation Stability (hours) |
| This compound | C₂₂H₄₄ | 308.59 | 1 | Experimental Value |
| Hexadecane (B31444) | C₁₆H₃₄ | 226.45 | 0 | Experimental Value |
| Cyclohexane | C₆H₁₂ | 84.16 | 0 | Experimental Value |
| Methylcyclohexane | C₇H₁₄ | 98.19 | 1 | Experimental Value |
| Decalin | C₁₀H₁₈ | 138.25 | 2 | Experimental Value |
| Isocetane | C₁₆H₃₄ | 226.45 | 1 | Experimental Value |
This table is for illustrative purposes to show the structure of a dataset for a QSPR study. "Experimental Value" would be replaced with actual measured data in a real study.
The resulting models can then be used to rapidly screen new compounds or predict the stability of complex mixtures where experimental testing would be impractical. acs.org
Application of Chemometrics for Complex this compound Data Analysis and Pattern Recognition
Chemometrics applies mathematical and statistical methods to extract meaningful information from complex chemical data. ondalys.frmdpi.com When studying a compound like this compound, especially during reactivity or degradation studies, analytical techniques such as chromatography and spectroscopy can generate vast and complex datasets. uitm.edu.my Chemometrics is essential for interpreting this data and recognizing underlying patterns. mdpi.com
Unsupervised pattern recognition techniques, most notably Principal Component Analysis (PCA), are often the first step in data exploration. uitm.edu.mymetabolomics.se PCA reduces the dimensionality of a large dataset while retaining the most important information, allowing for the visualization of trends, groupings, or outliers. metabolomics.se
For example, in a study monitoring the thermal degradation of this compound over time, Gas Chromatography-Mass Spectrometry (GC-MS) would produce a series of complex chromatograms. A chemometric analysis of this data could proceed as follows:
Data Matrix Construction: The chromatographic data is arranged into a matrix where each row represents a sample at a specific time point and each column represents the abundance of a specific ion or compound fragment at a given retention time.
PCA Application: PCA is applied to this matrix. The analysis would generate "scores" plots, where each point represents a sample, and "loadings" plots, which show the contribution of each original variable (i.e., compound fragment) to the principal components.
Pattern Recognition: By examining the scores plot, one could observe the trajectory of the degradation process, with early-stage samples clustering together and separating from late-stage samples. The loadings plot would reveal which specific degradation products are responsible for this separation, providing insight into the reaction mechanism.
Supervised techniques, such as Partial Least Squares Discriminant Analysis (PLS-DA), can also be used to classify samples based on predefined categories (e.g., "stable" vs. "degraded"). mdpi.comuitm.edu.my
The structure of a data matrix for a hypothetical chemometric analysis of this compound degradation is shown below.
| Sample ID | Time (min) | Variable 1 (Area of C₆H₁₁) | Variable 2 (Area of C₈H₁₇) | ... | Variable n (Area of C₂₂H₄₄) |
| Sample_01 | 0 | 0.0 | 0.0 | ... | 1.0e6 |
| Sample_02 | 10 | 1.2e3 | 0.5e3 | ... | 0.8e6 |
| Sample_03 | 20 | 3.5e3 | 1.1e3 | ... | 0.6e6 |
| Sample_04 | 30 | 7.8e3 | 2.9e3 | ... | 0.4e6 |
| Sample_05 | 40 | 15.2e3 | 6.1e3 | ... | 0.2e6 |
This table illustrates how data from an analytical experiment could be structured for chemometric analysis. The variables represent the integrated peak areas of different chemical fragments or compounds.
Through these methods, chemometrics transforms raw, high-dimensional data into interpretable models and visualizations, uncovering chemical patterns that would otherwise remain hidden. metabolomics.se
Biogeochemical Cycling and Environmental Fate of Hexadecylcyclohexane
Anaerobic Biodegradation Mechanisms of Hexadecylcyclohexane
Under anoxic conditions, such as those found in deep sediments and oil reservoirs, the biodegradation of chemically stable compounds like this compound is carried out by specialized microorganisms. mdpi.com Archaea, in particular, have evolved unique enzymatic machinery to activate and metabolize these hydrocarbons. researchgate.net
The initial activation of the highly stable C-H bonds in alkanes is a significant energetic hurdle in anaerobic degradation. researchgate.netmpg.de A key mechanism for this process involves a variant of methyl-coenzyme M reductase (MCR), the enzyme typically associated with methane (B114726) production. osti.gov This variant, known as alkyl-coenzyme M reductase (ACR), is responsible for activating non-methane alkanes. osti.govawi.de
Research has identified archaea from the class Candidatus Methanoliparia (also referred to as Ca. Methanoliparum) as crucial players in the degradation of long-chain hydrocarbons in anoxic settings. awi.decsic.es These organisms are unique in that they can perform a methanogenic degradation of alkanes without the need for syntrophic partner organisms. awi.de Metagenomic studies have revealed that Ca. Methanoliparia possesses genes for both a canonical MCR, used for methanogenesis, and a highly divergent ACR, used to activate long-chain alkanes. nih.govasm.orgresearchgate.net
Cultivation experiments have confirmed that Ca. Methanoliparia has a broad substrate range, capable of activating and degrading not only long-chain n-alkanes but also long-chain n-alkylcyclohexanes and n-alkylbenzenes. Specifically, enrichment cultures dominated by Ca. Methanoliparia have been shown to degrade this compound, leading to the generation of methane. acs.org The activation step involves the ACR-catalyzed reaction of this compound with coenzyme M (HS-CoM), resulting in the formation of a CoM-bound thioether intermediate. acs.org This enzymatic strategy overcomes the chemical inertness of the hydrocarbon by creating a more reactive intermediate that can enter a metabolic pathway. researchgate.net
The identification of metabolites is crucial for elucidating the steps of a degradation pathway. In the anaerobic oxidation of this compound by Ca. Methanoliparia, mass spectrometry has been used to detect key intermediates. acs.org
The primary activation product identified is hexadecyl-S-coenzyme M, confirming the role of ACR in attacking the long-chain alkyl group. acs.org Following this initial activation, a proposed metabolic pathway for long-chain alkanes in Ca. Methanoliparia suggests that the CoM-bound alkyl unit is subsequently transformed into a CoA-bound acyl compound, although the enzymes for this specific conversion are not yet fully characterized. researchgate.net This acyl-CoA is then believed to undergo a process analogous to beta-oxidation.
A generalized model based on the degradation of long-chain alkanes by Ca. Methanoliparia suggests the following sequence:
The alkyl-CoM intermediate is converted to a free alcohol. researchgate.net
The alcohol is oxidized to a fatty acid. researchgate.net
The fatty acid is ligated to coenzyme A (CoA), forming an acyl-CoA. researchgate.net
The acyl-CoA is oxidized to acetyl-CoA, which is then split to provide methyl groups for methanogenesis and CO2. researchgate.net
While this complete pathway has been proposed for n-alkanes, the detection of hexadecyl-S-CoM provides direct evidence for the initial steps in the degradation of this compound. acs.org
Table 1: Identified and Proposed Intermediates in the Anaerobic Degradation of this compound
| Intermediate Class | Specific Metabolite/Intermediate | Role in Pathway | Supporting Evidence |
| Activation Product | Hexadecyl-S-coenzyme M | Initial product of ACR-catalyzed activation | Directly detected by mass spectrometry in cultures degrading this compound. acs.org |
| Proposed Intermediates | Hexadecylcyclohexyl alcohol | Product of post-activation transformation | Inferred from the general metabolic model for long-chain alkanes in Ca. Methanoliparia. researchgate.net |
| Hexadecylcyclohexyl fatty acid | Product of alcohol oxidation | Inferred from the general metabolic model. researchgate.net | |
| Hexadecylcyclohexyl-CoA | Substrate for β-oxidation-like process | Inferred from the general metabolic model. researchgate.net | |
| Final Products | Methane (CH₄) and Carbon Dioxide (CO₂) | Terminal products of disproportionation | Detected as final products in culture experiments. |
The biotransformation of this compound under anoxic conditions by Ca. Methanoliparia relies on a sophisticated enzymatic system that couples hydrocarbon activation directly to methanogenesis within a single organism. awi.de This process is often referred to as alkane disproportionation. awi.denih.gov
The key enzymatic systems are:
Alkyl-Coenzyme M Reductase (ACR): This highly divergent MCR homologue catalyzes the crucial first step: the activation of the hexadecyl group. osti.govawi.de It exhibits a broad substrate specificity, allowing it to act on various long-chain hydrocarbons, including this compound. acs.org
Canonical Methyl-Coenzyme M Reductase (MCR): After the activated hydrocarbon is processed through a degradation pathway to yield methyl groups (bound to tetrahydromethanopterin), this standard MCR catalyzes the final step of reducing the methyl group to methane. researchgate.net
Fatty Acid Degradation and ACDS Complex: The metabolic model for Ca. Methanoliparia indicates the presence of genes for fatty acid degradation and an acetyl-CoA decarbonylase/synthase (ACDS) complex. researchgate.net These systems are responsible for oxidizing the long alkyl chain to acetyl-CoA and then splitting it into the C1 units required for methanogenesis. researchgate.net
This dual-reductase system allows Ca. Methanoliparia to be metabolically independent, unlike other anaerobic hydrocarbon degraders that often live in syntrophic consortia with separate methanogens. awi.de
Identification of Intermediate Metabolites in this compound Anaerobic Oxidation Pathways
Aerobic Degradation Pathways of this compound
In the presence of oxygen, the biodegradation of hydrocarbons is generally faster and involves different microbial communities and enzymatic pathways compared to anaerobic degradation. researchgate.net
Aerobic degradation of alkanes is initiated by enzymes called oxygenases, which incorporate molecular oxygen into the hydrocarbon substrate. unesp.brtaylorandfrancis.com This initial oxidation overcomes the stability of the C-H bond and makes the molecule susceptible to further metabolism. researchgate.net The process is carried out by a wide range of bacteria and fungi. researchgate.net
The primary mechanisms for the aerobic oxidation of a long-chain alkylcyclohexane like this compound are inferred from studies on n-alkanes and cyclohexane (B81311):
Monoterminal Oxidation: The most common pathway begins with an attack by a monooxygenase, such as a cytochrome P450 or a rubredoxin-dependent alkane hydroxylase. taylorandfrancis.comnih.gov This enzyme hydroxylates the terminal carbon of the hexadecyl chain, producing hexadecylcyclohexanol. This primary alcohol is then oxidized by alcohol and aldehyde dehydrogenases to the corresponding carboxylic acid, hexadecylcyclohexanoic acid. The resulting fatty acid can then enter the β-oxidation pathway for complete mineralization.
Subterminal Oxidation: Alternatively, oxidation can occur at a subterminal carbon on the alkyl chain, producing a secondary alcohol. This is then oxidized to a ketone. Subsequent steps can involve a Baeyer-Villiger monooxygenase, which inserts an oxygen atom to form an ester, which is then hydrolyzed into an alcohol and a fatty acid.
Cyclohexane Ring Oxidation: The cyclohexane ring itself can also be a point of initial attack by a monooxygenase, forming cyclohexanol, which is then oxidized to cyclohexanone. battelle.org The ring is subsequently cleaved, often by a Baeyer-Villiger monooxygenase, to form a linear dicarboxylic acid that can be further metabolized. battelle.org
Studies on Pseudomonas aeruginosa degrading hexadecane (B31444) (the n-alkane analogue) show the production of oxygenated metabolites that can be subsequently mineralized. nih.gov It is likely that similar pathways are employed by various soil and marine microbes for the degradation of this compound.
In addition to microbial activities, abiotic processes such as photochemical degradation can contribute to the transformation of hydrocarbons in the environment, particularly in sunlit surface waters or the atmosphere. chemrxiv.org This process involves the absorption of light energy, which can directly break chemical bonds or, more commonly, generate highly reactive chemical species that attack the pollutant. rsc.org
While specific studies on the photochemical degradation of this compound are limited, the mechanisms can be inferred from research on other complex alkanes and organic molecules:
Reaction with Hydroxyl Radicals (·OH): In aquatic and atmospheric systems, the photolysis of substances like nitrate (B79036) and dissolved organic matter produces hydroxyl radicals (·OH). chemrxiv.org These are powerful, non-selective oxidizing agents that can readily abstract a hydrogen atom from the alkyl chain or the cyclohexane ring of this compound. This creates a carbon-centered radical, which reacts rapidly with molecular oxygen to form a peroxy radical, initiating a chain of oxidation reactions that can lead to the breakdown of the molecule.
Reaction with Hydrated Electrons (e-(aq)): In some anoxic, sunlit waters, photochemically-produced hydrated electrons can be important degradative agents, particularly for halogenated compounds. chemrxiv.org While less studied for pure hydrocarbons, their high reactivity could potentially play a role.
The susceptibility of a compound to photochemical degradation depends on factors like its chemical structure and the environmental matrix. For instance, the presence of photosensitizing agents like dissolved organic matter can significantly accelerate degradation rates in natural waters. chemrxiv.org The listing of this compound as a compound considered in photochemical grid modeling suggests its potential relevance in atmospheric chemistry studies, although detailed degradation data is not widely available. regulations.gov
Microbial Oxidation by Oxygenases and Related Enzymes under Aerobic Conditions
Environmental Transport and Fate Modeling of this compound
The environmental transport and ultimate fate of this compound, a complex cycloalkane, are governed by a variety of physical, chemical, and biological processes. cdc.gov To understand and predict its behavior in the environment, scientists employ mathematical models that simulate its movement and transformation across different environmental compartments such as air, water, soil, and sediment. wur.nlup.pt These models are crucial for assessing the potential risks associated with this compound and for developing effective environmental management strategies.
Development and Validation of Mass Balance Models for Cycloalkanes in Environmental Compartments
Mass balance models are fundamental tools in environmental science, providing a quantitative framework for tracking the distribution of chemicals. up.pteolss.net These models operate on the principle of conservation of mass, equating the inputs of a chemical into a defined environmental compartment with its outputs and any transformations occurring within that compartment. up.pt For cycloalkanes like this compound, the development of these models requires a detailed understanding of their physicochemical properties, which dictate their partitioning behavior between different environmental phases. acs.org
The construction of a mass balance model involves several key steps: up.pt
Defining Compartments: The environment is divided into a series of interconnected, well-mixed boxes, each representing a specific compartment (e.g., atmosphere, hydrosphere, lithosphere). eolss.net
Quantifying Emissions: Identifying and quantifying the sources and rates at which this compound is released into the environment is a critical input for the model.
Modeling Transport Processes: This includes both advective transport (movement with the flow of a medium like wind or water currents) and diffusive transport (movement from an area of higher concentration to one of lower concentration). wur.nleolss.net
Quantifying Transformation Processes: This involves accounting for degradation pathways such as biodegradation, photodegradation, and chemical oxidation.
The fugacity concept, introduced by Donald Mackay, is often employed in these models. eolss.net Fugacity, a measure of a chemical's escaping tendency from a phase, helps in predicting the direction of chemical transfer between compartments until equilibrium is reached. eolss.net Multimedia models can range in complexity from simple Level I models, which assume equilibrium and a closed system, to more complex Level IV models that account for non-steady-state conditions and intermedia mass transfer resistance. eolss.net
Validation of these models is a critical step to ensure their accuracy and reliability. This is typically achieved by comparing model predictions with measured environmental concentrations of the target compound or similar cycloalkanes. researchgate.net For instance, studies on the sorption behavior of various alkanes and cycloalkanes have been used to refine model parameters. nih.gov Research has shown that the ratio of sorption coefficients for n-alkanes to cycloalkanes can help determine the primary mode of sorption (absorption vs. adsorption) in complex environmental matrices like soil and aerosols. nih.gov
Table 1: Key Parameters in Mass Balance Models for Cycloalkanes
| Parameter | Description | Relevance to this compound |
| Partition Coefficients (e.g., K_ow, K_oc, K_aw) | Ratios of a chemical's concentration in two different phases at equilibrium (e.g., octanol-water, organic carbon-water, air-water). acs.org | Determines how this compound distributes between water, soil/sediment, and air. |
| Henry's Law Constant | A measure of the partitioning of a chemical between air and water. epa.gov | Influences the rate of volatilization from water bodies. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. epa.gov | Affects the rate of evaporation from surfaces. |
| Degradation Half-Life | The time it takes for the concentration of a chemical to be reduced by half due to transformation processes. metu.edu.tr | Indicates the persistence of this compound in different environmental compartments. |
| Advection and Diffusion Rates | Rates of transport within and between environmental compartments. eolss.net | Governs the movement and spatial distribution of the compound. |
Predictive Frameworks for Environmental Distribution and Persistence of this compound in Aquatic and Terrestrial Systems
Predictive frameworks for the environmental distribution and persistence of this compound integrate mass balance models with data on its physicochemical properties and environmental conditions. epa.gov These frameworks aim to forecast the long-term behavior of the compound, including its potential for long-range transport and bioaccumulation. service.gov.uk
In aquatic systems, the distribution of this compound is largely governed by its low water solubility and high octanol-water partition coefficient (K_ow), suggesting a strong tendency to adsorb to suspended solids and sediment. wur.nlnih.gov Models predict that a significant portion of this compound released into water will ultimately reside in the sediment, where it may persist for extended periods due to reduced bioavailability and slower degradation rates in anoxic conditions. nih.gov
In terrestrial systems, this compound is expected to bind strongly to soil organic matter. nih.gov Its low vapor pressure and high K_oc value limit its mobility in the soil column and reduce the likelihood of significant groundwater contamination. itrcweb.org However, transport can occur through soil erosion and surface runoff, potentially transferring the compound to nearby aquatic environments.
The persistence of this compound is a key output of these predictive frameworks. Persistence is determined by the compound's susceptibility to various degradation processes. While specific degradation data for this compound is limited, studies on other long-chain and cyclic alkanes suggest that biodegradation is the primary removal mechanism. nih.gov Aerobic biodegradation is generally more rapid than anaerobic degradation. nih.gov
Table 2: Predicted Environmental Fate of this compound
| Environmental Compartment | Dominant Processes | Predicted Behavior |
| Air | Atmospheric oxidation, deposition | Subject to long-range transport as an aerosol; removal via wet and dry deposition. epa.gov |
| Water | Adsorption to suspended solids, volatilization, biodegradation | Rapid partitioning to sediment; slow degradation in the water column. |
| Soil | Adsorption to organic matter, biodegradation | Low mobility; persistence is dependent on soil conditions and microbial activity. |
| Sediment | Burial, anaerobic biodegradation | Acts as a long-term sink; slow degradation under anoxic conditions. |
Advanced predictive frameworks may also incorporate food web models to assess the bioaccumulation potential of this compound. service.gov.uk Given its lipophilic nature (high K_ow), there is a potential for this compound to accumulate in the fatty tissues of organisms and biomagnify up the food chain.
The development and application of these predictive models are essential for understanding the environmental behavior of this compound. researchgate.net They provide a scientific basis for risk assessment and the formulation of policies to mitigate potential environmental impacts. epa.gov
Advanced Analytical Methodologies for Hexadecylcyclohexane Characterization
Chromatographic Techniques for High-Resolution Analysis of Hexadecylcyclohexane
Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components. For a high-boiling point, non-polar compound like this compound, gas and liquid chromatography are the principal techniques employed for its analysis.
Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a primary tool for the characterization of this compound in various matrices. filab.fr
In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. innovatechlabs.com The components of the mixture are then separated as they travel through a capillary column containing a stationary phase. innovatechlabs.com The separation is based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. For a non-polar compound like this compound, a non-polar stationary phase is typically employed. The time it takes for a compound to pass through the column is known as its retention time, which is a characteristic property under a given set of analytical conditions. innovatechlabs.com
Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). scioninstruments.com The resulting ions are then separated based on their mass-to-charge ratio (m/z). scioninstruments.com The mass spectrum produced provides a molecular fingerprint of the compound, including its molecular weight and fragmentation pattern. libretexts.org
Qualitative and Quantitative Analysis:
Qualitative Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard or by matching the obtained mass spectrum with entries in a spectral library, such as the NIST mass spectral library. libretexts.orglibretexts.org The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound, while the fragmentation pattern provides structural information that aids in its definitive identification. libretexts.org
Quantitative Analysis: The amount of this compound in a sample can be determined because the area under the chromatographic peak is proportional to the amount of the analyte injected. libretexts.org By creating a calibration curve using known concentrations of this compound standards, the concentration in an unknown sample can be accurately calculated. drawellanalytical.com
GC-MS is widely applied in various fields, including environmental monitoring, food and flavor analysis, and forensic science, for the detection and quantification of hydrocarbons like this compound. wikipedia.orgscioninstruments.com
Table 1: GC-MS Parameters for Hydrocarbon Analysis
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 250-300 °C | Ensures complete vaporization of the sample. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Column Type | Non-polar (e.g., DB-5ms) | Separates compounds based on boiling point. |
| Oven Temperature Program | Ramped (e.g., 50 °C to 320 °C) | Allows for the separation of a wide range of compounds. |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules for structural identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight | Separates ions based on their mass-to-charge ratio. |
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. birmingham.ac.ukleco.com This is particularly advantageous for the analysis of complex mixtures containing numerous isomers and coeluting compounds, which are common in petroleum and environmental samples where this compound might be found. birmingham.ac.ukwikipedia.org
The GC×GC system consists of two columns with different stationary phases connected in series by a modulator. birmingham.ac.ukwikipedia.org The effluent from the first-dimension column is continuously trapped, focused, and then rapidly re-injected onto the second-dimension column. wikipedia.org This process occurs repeatedly throughout the analysis, resulting in a two-dimensional separation. unito.it
The primary benefits of GC×GC for the analysis of this compound and related compounds include:
Increased Peak Capacity and Resolution: By utilizing two different separation mechanisms (e.g., non-polar in the first dimension and polar in the second), GC×GC can separate compounds that would otherwise coelute in a single-column separation. leco.comgcms.cz This is crucial for resolving the various isomers of this compound from each other and from other hydrocarbons in a complex matrix. wikipedia.org
Structured Chromatograms: The data from a GC×GC analysis is presented as a two-dimensional contour plot, where compounds with similar chemical properties tend to appear in distinct regions. birmingham.ac.ukchemistry-matters.com This structured pattern aids in the identification of compound classes and the tentative identification of unknown compounds based on their location in the plot. chemistry-matters.com
Enhanced Sensitivity: The modulator in a GC×GC system focuses the eluent from the first column into very narrow bands before injection into the second column, which can lead to an increase in signal-to-noise ratio and thus improved sensitivity. leco.comgcms.cz
When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC becomes an even more powerful tool, providing high-resolution mass spectra for the separated components, which is invaluable for the positive identification of isomers and other complex analytes. birmingham.ac.uknih.gov
Table 2: Comparison of 1D-GC and GC×GC for Complex Sample Analysis
| Feature | 1D-GC | GC×GC |
| Number of Columns | 1 | 2 (different selectivities) |
| Peak Capacity | Lower | Significantly Higher. leco.com |
| Resolution | Good | Excellent, especially for isomers. leco.com |
| Data Visualization | 1D Chromatogram | 2D Contour Plot. birmingham.ac.uk |
| Sensitivity | Standard | Enhanced due to modulation. leco.com |
| Analysis of Coeluting Compounds | Often difficult | Greatly improved. gcms.cz |
While GC-MS is ideal for volatile compounds like this compound, hydrocarbon systems can also contain non-volatile or thermally labile analytes that are not amenable to GC analysis. thermofisher.com For these compounds, liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice. leeder-analytical.comthermofisher.com LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. chemyx.comwikipedia.org
In an LC-MS system, the sample is first separated by HPLC, where components are partitioned between a liquid mobile phase and a solid stationary phase. chemyx.com The separated components then elute from the column and are introduced into the mass spectrometer. chemyx.com An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to ionize the analytes before they enter the mass analyzer. thermofisher.com
The applications of LC-MS in the context of hydrocarbon systems include:
Analysis of Polar and High Molecular Weight Compounds: LC-MS can analyze a wide range of compounds, including those that are too polar, too large, or too thermally unstable for GC. leeder-analytical.comthermofisher.com This could include additives, degradation products, or other non-volatile species present alongside this compound.
Qualitative and Quantitative Analysis: Similar to GC-MS, LC-MS provides both qualitative information for compound identification through mass spectra and quantitative data based on peak areas. drawellanalytical.comogu.edu.tr High-resolution LC-MS can provide highly accurate molecular mass data, which is crucial for identifying unknown compounds. polymersolutions.com
Versatility in Ionization: The availability of different ionization techniques like ESI and APCI allows for the analysis of a broad spectrum of chemical classes. thermofisher.com APCI, for instance, is particularly useful for very hydrophobic compounds that might be found in petroleum products. polymersolutions.com
LC-MS is a complementary technique to GC-MS, providing a more complete picture of the chemical composition of complex hydrocarbon mixtures by enabling the analysis of both volatile and non-volatile components. thermofisher.comresearchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Separation and Identification of this compound Isomers and Coeluting Compounds
Advanced Spectrometric and Spectroscopic Approaches in this compound Research
Beyond chromatographic separations, advanced spectrometric and spectroscopic techniques provide in-depth structural information that is critical for the unambiguous identification and characterization of this compound and its derivatives.
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high precision. measurlabs.com This capability allows for the determination of the elemental composition of a molecule from its exact mass. bioanalysis-zone.com While conventional mass spectrometry provides nominal mass (integer mass), HRMS can provide mass accuracy to several decimal places. alevelchemistry.co.uk
Key applications of HRMS in this compound research include:
Accurate Mass Measurement: HRMS provides a highly accurate measurement of the molecular mass of this compound and its derivatives. uci.edu This information can be used to confirm the elemental formula of a compound, which is a critical step in its identification. waters.com A measured mass that is very close to the calculated theoretical mass provides strong evidence for a specific molecular formula. uci.edu
Isomer Differentiation: While HRMS alone cannot distinguish between isomers that have the same exact mass (e.g., structural isomers), it is invaluable when coupled with a separation technique like GC or GC×GC. bioanalysis-zone.comnih.gov The high mass accuracy of HRMS helps to confirm the identity of separated isomers by providing their elemental composition. nih.gov In some cases, fragmentation patterns obtained with HRMS can provide clues to differentiate between isomers. nih.gov
Reduction of False Positives: The high selectivity of HRMS significantly reduces the likelihood of false positive identifications, which can occur with lower resolution instruments when isobaric interferences (different compounds with the same nominal mass) are present. chromatographyonline.combioanalysis-zone.com
The use of HRMS, often in tandem with advanced chromatographic techniques, provides a high degree of confidence in the identification and characterization of this compound in complex samples. nih.govspectroscopyonline.com
Table 3: Low-Resolution vs. High-Resolution Mass Spectrometry
| Feature | Low-Resolution MS (LRMS) | High-Resolution MS (HRMS) |
| Mass Measurement | Nominal Mass (Integer) | Exact Mass (to several decimal places). bioanalysis-zone.com |
| Mass Accuracy | Lower | High (typically < 5 ppm error). chromatographyonline.com |
| Isomer Differentiation | Limited | Cannot distinguish isomers alone, but aids when coupled with chromatography. bioanalysis-zone.com |
| Elemental Formula Determination | Not possible | Possible based on accurate mass. waters.com |
| Confidence in Identification | Good | Very High. chromatographyonline.com |
Nuclear magnetic resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. uobabylon.edu.iq It is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13). uobabylon.edu.iqsigmaaldrich.com NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the elucidation of its connectivity and conformation. sigmaaldrich.comwikipedia.org
For this compound, NMR spectroscopy can provide the following information:
Structural Confirmation: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule. The number of signals, their chemical shifts (positions in the spectrum), their splitting patterns (multiplicity), and their integration (area under the peaks) all contribute to confirming the structure of this compound. uobabylon.edu.iq
Isomer Identification: Different isomers of this compound will have distinct NMR spectra. For example, the position of the hexadecyl chain on the cyclohexane (B81311) ring will significantly affect the chemical shifts of the protons and carbons in the ring and the chain.
Conformational Analysis: More advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can be used to determine the connectivity between different atoms in the molecule. This information can also be used to study the preferred conformation of the cyclohexane ring (e.g., chair conformation) and the orientation of the hexadecyl substituent.
Purity Assessment: NMR can be used to assess the purity of a sample of this compound, as impurities will give rise to additional signals in the spectrum.
While NMR is a powerful tool for detailed structural analysis, it is typically used on purified samples. rsc.orgchemrxiv.org It is often used in conjunction with mass spectrometry and chromatography to provide a comprehensive characterization of a compound. wisc.edu
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Fingerprinting of this compound in various States
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for the functional group analysis and molecular fingerprinting of this compound. upv.es These techniques probe the vibrational modes of a molecule, providing a unique spectrum that is characteristic of its specific chemical structure. libretexts.org
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in bonds with a changing dipole moment. hielscher.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser source), where the energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. libretexts.org This technique is particularly sensitive to vibrations of non-polar bonds and symmetric functional groups. hielscher.com The complementary nature of these two techniques allows for a comprehensive vibrational analysis of this compound. upv.es
For this compound (C₂₂H₄₄), which consists of a cyclohexane ring and a C₁₆ alkyl chain, the vibrational spectra are dominated by the characteristic modes of its constituent hydrocarbon groups. The primary vibrations include C-H stretching, C-H bending (scissoring, rocking, and wagging), and C-C stretching.
The interpretation of the spectra allows for the identification of key structural features. The presence of a long alkyl chain is confirmed by a characteristic C-H rocking vibration around 720-725 cm⁻¹. orgchemboulder.comspectroscopyonline.com The relative intensities of peaks corresponding to CH₂ and CH₃ groups can provide information about the chain length. spectroscopyonline.com
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous long-chain alkanes and cycloalkanes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |
| C-H Stretching (Alkyl & Cyclohexyl) | 2850-3000 | 2850-3000 | Strong intensity in both FTIR and Raman. Represents symmetric and asymmetric stretching of CH₂, and CH₃ groups. orgchemboulder.comupi.edu |
| C-H Bending (Scissoring) | 1450-1470 | 1450-1470 | Moderate intensity. Arises from the scissoring motion of CH₂ groups in both the alkyl chain and cyclohexane ring. orgchemboulder.com |
| C-H Bending (Methyl Rock) | 1370-1380 | 1370-1380 | Characteristic of the terminal methyl group on the hexadecyl chain. orgchemboulder.com |
| C-H Rocking (Long Chain) | 720-725 | Weak/Inactive | A key indicator of a sequence of four or more CH₂ groups, confirming the presence of the long alkyl chain. orgchemboulder.comspectroscopyonline.com |
| C-C Stretching | Weak/Variable (Fingerprint Region) | 800-1200 | Appears in the complex fingerprint region. Raman is generally more sensitive to these skeletal vibrations. |
| Cyclohexane Ring Vibrations | Fingerprint Region (below 1300) | Fingerprint Region (below 1300) | Includes ring breathing and other skeletal modes, contributing to the unique fingerprint of the molecule. |
This table is generated based on typical vibrational frequencies for long-chain alkanes and cycloalkanes.
The "fingerprint region," typically below 1500 cm⁻¹, contains a complex pattern of overlapping peaks from various bending and stretching vibrations. orgchemboulder.com While difficult to assign individually, this region provides a unique spectral signature for this compound, allowing for its unambiguous identification when compared against a reference spectrum.
Sample Preparation and Enrichment Strategies for Trace Analysis of this compound in Complex Environmental and Biological Matrices
The accurate determination of trace levels of this compound in complex matrices such as soil, sediment, water, and biological tissues necessitates robust sample preparation and enrichment strategies. thermofisher.com These steps are crucial to isolate the analyte from interfering matrix components and concentrate it to a level amenable to instrumental analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS).
Several techniques can be employed for the extraction and enrichment of this compound, with the choice of method depending on the sample matrix and the required detection limits.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. phenomenex.com For this compound, which is a non-polar compound, reversed-phase SPE is often suitable. jasco-global.com
A general SPE procedure for water samples would involve the following steps:
Conditioning: The SPE cartridge containing a non-polar sorbent (e.g., C18-bonded silica (B1680970) or polystyrene-divinylbenzene) is conditioned with a non-polar solvent like methanol, followed by water. scharlab.com
Loading: The aqueous sample is passed through the cartridge. This compound, due to its hydrophobicity, adsorbs onto the non-polar stationary phase.
Washing: The cartridge is washed with a polar solvent (e.g., water or a water-methanol mixture) to remove polar interferences.
Elution: The retained this compound is eluted with a small volume of a non-polar solvent such as hexane (B92381) or dichloromethane. thermofisher.com This eluate is then concentrated and ready for analysis.
For solid samples like soil and sediment , an initial extraction step is required prior to cleanup. Pressurized Solvent Extraction (PSE) or Ultrasonic-Assisted Extraction (UAE) are efficient methods. hielscher.comusgs.gov A non-polar solvent like hexane or a mixture of hexane and acetone (B3395972) can be used to extract the non-polar this compound from the solid matrix. uni-mainz.de The resulting extract can then be cleaned up using SPE with a polar sorbent like silica or alumina (B75360) to remove polar co-extractants. nih.gov
Liquid-Liquid Extraction (LLE) is a classic technique for separating compounds based on their differential solubilities in two immiscible liquids. wikipedia.org For water samples, this compound can be extracted into a non-polar organic solvent like hexane. taylorandfrancis.com The process involves vigorous mixing of the water sample with the organic solvent, followed by separation of the two phases. The organic layer containing the analyte is then collected, dried (e.g., with anhydrous sodium sulfate), and concentrated. taylorandfrancis.com
Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. hielscher.com The collapse of these bubbles near the sample matrix generates micro-jets and shock waves that disrupt cell walls (in biological tissues) and enhance the penetration of the solvent into the matrix, thereby improving extraction efficiency and reducing extraction time. upv.esnih.gov This method is applicable to both solid and semi-solid samples, using a suitable non-polar solvent. hielscher.com
The following table provides a summary of applicable sample preparation techniques for this compound in various matrices.
| Sample Matrix | Extraction/Enrichment Technique | Sorbent/Solvent System | Key Considerations |
| Water | Solid-Phase Extraction (SPE) | Reversed-phase (C18, Polystyrene-divinylbenzene) Sorbent; Elution with Hexane/Dichloromethane. thermofisher.comjasco-global.com | Effective for concentrating analytes from large sample volumes. |
| Water | Liquid-Liquid Extraction (LLE) | Extraction with a non-polar solvent like Hexane or Dichloromethane. wikipedia.orgtaylorandfrancis.com | A simpler method but may require larger volumes of organic solvents. |
| Soil/Sediment | Pressurized Solvent Extraction (PSE) followed by SPE | Extraction with Hexane/Acetone; SPE cleanup with Silica or Alumina. usgs.govnih.gov | Efficient for solid matrices, providing clean extracts. |
| Soil/Sediment | Ultrasonic-Assisted Extraction (UAE) followed by SPE | Extraction with Hexane; SPE cleanup with Silica or Alumina. hielscher.comnih.gov | Reduces extraction time and solvent consumption compared to traditional methods. |
| Biological Tissues | Ultrasonic-Assisted Extraction (UAE) | Homogenization in a non-polar solvent like Hexane. upv.eshielscher.com | Efficiently disrupts cell membranes to release the analyte. |
| Biological Tissues | Solid-Phase Extraction (SPE) | Requires initial homogenization and extraction into a suitable solvent before SPE cleanup. escholarship.org | Can be adapted for complex biological fluids and tissue homogenates. |
In some cases, particularly for trace analysis at very low concentrations, a derivatization step may be employed. research-solution.com While this compound itself is amenable to GC analysis, derivatization can sometimes enhance detectability or improve chromatographic performance. spectroscopyonline.com However, for a non-polar hydrocarbon like this compound, direct analysis without derivatization is more common.
Research Applications and Broader Scientific Implications of Hexadecylcyclohexane Studies
Contributions to Lubricant and Fuel Science at a Molecular Level
Hexadecylcyclohexane serves as a valuable model compound in the fields of lubricant and fuel science. ontosight.ai Its well-defined structure, consisting of a cyclohexane (B81311) ring attached to a long alkyl chain, allows researchers to investigate fundamental properties and behaviors of hydrocarbon blends. ontosight.ai
Research has shown that the thermal oxidative stability of fuels is a key parameter, as the formation of deposits can negatively impact operational safety, particularly in applications like jet fuels which also act as coolants. researchgate.net The autoxidation of hydrocarbons involves a series of initiation, propagation, and termination steps. researchgate.net The structure of the hydrocarbon, including features like paraffinic carbon chains and branching, influences its oxidation stability. acs.org For example, increased branching and longer paraffinic chains can lead to lower oxidation stability. acs.org Aromatic compounds generally exhibit greater stability than paraffins, unless a secondary carbon is attached to the aromatic ring. acs.org
The following table summarizes the impact of blending on the oxidation stability of fuels.
| Blend Component | Effect on Oxidation Stability | Reference |
| Biodiesel | Decreases stability with increasing concentration | mdpi.com |
| Petrodiesel | Improves stability when blended with less stable components | mdpi.com |
| Aromatic Compounds | Generally increases stability | acs.org |
| Branched Paraffins | Decreases stability | acs.org |
The molecular structure of fuel components is fundamental to their performance characteristics. cmu.edu this compound, as a cycloalkane, is part of a class of hydrocarbons that are significant components of gasoline and are used in the production of high-purity chemicals and lubricants. solubilityofthings.comallen.in The stability of cycloalkanes is influenced by factors such as ring strain, with cyclohexane being one of the most stable due to its ability to adopt a chair conformation that minimizes steric strain. solubilityofthings.comfastercapital.com
The ignition quality of a fuel, often measured by its cetane number, is directly related to the chemical structure of its components. nrel.gov The process of ignition involves the formation of free radicals through oxidation reactions. nrel.gov The structure of hydrocarbons like this compound influences the rate of these reactions and thus the ignition delay.
Quantitative Structure-Property Relationship (QSPR) models are increasingly used to predict fuel properties based on molecular structure. acs.orgresearchgate.net These models correlate molecular descriptors with performance characteristics, enabling the design of new fuel additives and components with desired properties. cmu.eduresearchgate.net For instance, a hybrid model combining first-principles degradation models with neural networks has been used to design fuel additives that minimize intake-valve deposits. cmu.edu
Investigation of Oxidation Stability and Performance of Hydrocarbon Blends Containing this compound as a Model Compound
Role in Understanding Organic Geochemistry and Petroleum Biomarkers
This compound and other cycloalkanes play a crucial role as biomarkers in organic geochemistry, providing valuable information about the origin, maturity, and alteration processes of petroleum. japex.co.jpopuskinetic.com
This compound has been identified as a biomarker in various geological settings, including petroleum reservoirs and mangrove ecosystems. oup.com Biomarkers are organic compounds found in crude oils and source rocks that can be traced back to their biological precursors. opuskinetic.comresearchgate.net The presence and distribution of specific biomarkers like this compound can help to:
Correlate oils with their source rocks: By comparing the biomarker profiles of crude oil and potential source rocks, geochemists can establish genetic relationships. opuskinetic.comhdip.gov.pk
Infer depositional environments: The types of biomarkers present can indicate whether the original organic matter was derived from marine or terrestrial sources. hdip.gov.pk For example, the distribution of n-alkanes can differentiate between marine and terrestrial input. hdip.gov.pk
Assess thermal maturity: The molecular structure of biomarkers can change in predictable ways with increasing temperature, providing a measure of the thermal maturity of the source rock. japex.co.jphdip.gov.pk
The table below provides examples of how different biomarkers are used in petroleum geochemistry.
| Biomarker Type | Geochemical Information Provided | Reference |
| n-Alkanes | Differentiate marine vs. terrestrial source materials | hdip.gov.pk |
| Steranes and Triterpanes | Indicate source facies and thermal maturity | researchgate.net |
| Hopanes | Indicate bacterial input and depositional environment | frontiersin.org |
| This compound | Indicator in petroleum and geological samples |
Hydrocarbons in reservoirs and sediments are subject to biotransformation processes, primarily through microbial activity. researchgate.netnih.gov The anaerobic degradation of long-chain alkanes, including cycloalkanes like this compound, is a significant process in hydrocarbon reservoirs. researchgate.netacs.org Studies have shown that certain archaea can degrade long-chain alkanes and produce methane (B114726). researchgate.netacs.org In some cases, the addition of this compound to enrichment cultures has led to the generation of methane. acs.org
The biotransformation of cyclic compounds is not limited to anaerobic environments. In aerobic soils and freshwater sediments, the biological transformation of compounds like hexabromocyclododecane has been observed, with faster degradation rates under anaerobic conditions. nih.gov These studies on the biotransformation of cycloalkanes are crucial for understanding the fate of hydrocarbons in the environment and the natural attenuation of oil spills.
This compound as an Indicator in Petroleum and Geological Samples
Advancements in Materials Science Through Cycloalkane Research
Cycloalkanes, including their derivatives, are foundational to advancements in materials science. numberanalytics.comresearchgate.net Their unique cyclic structures impart specific properties that are leveraged in the synthesis of polymers and other advanced materials. fastercapital.comnumberanalytics.com
The principles of organic chemistry, particularly the relationship between molecular structure and material properties, are central to designing new materials with tailored functionalities. researchgate.net Research into cycloalkanes contributes to the development of materials with improved mechanical strength, enhanced conductivity, and novel optical properties. researchgate.net For example, cycloalkanes are used in the synthesis of polymers, and their isomeric forms can be manipulated to influence properties such as strength, elasticity, and stability. solubilityofthings.comnumberanalytics.com
Recent advancements in materials science have focused on creating materials that are halfway between ordered and disordered structures, such as hybrid materials based on zeolites. innovationnewsnetwork.com These materials can have a high surface area and large, irregular cavities, allowing them to transform bulky molecules, a task not possible with conventional zeolites. innovationnewsnetwork.com Furthermore, cycloalkane-based two-dimensional Dion-Jacobson halide perovskites have been investigated for their potential in optoelectronics, with the size of the cycloalkane molecules influencing the material's bandgap. researchgate.net The integration of organic compounds like cycloalkanes is also crucial in developing sustainable materials, such as biodegradable polymers. researchgate.net
Design and Synthesis of Novel Materials Incorporating Long-Chain Cycloalkane Moieties for Specific Properties
The incorporation of long-chain cycloalkane moieties like this compound into larger molecular structures is a promising strategy for creating novel materials with tailored properties. These properties are valuable in a range of applications, from lubricants to advanced polymers.
Long-chain cycloalkanes are key components in the formulation of high-performance lubricants. ontosight.ai Their saturated, non-polar nature provides excellent thermal and chemical stability, which is crucial for industrial applications. chembk.com The presence of the cyclohexane ring imparts a higher viscosity index compared to their linear alkane counterparts, making them suitable for use as base oils or additives in lubricant formulations. ontosight.ai
In the realm of polymer science, cycloalkanes serve as important building blocks. firsthope.co.in The rigidity of the cycloalkane ring can be exploited to control the secondary structure of peptides and other polymers. For instance, the introduction of chiral cyclic amino acids can influence the helical structure of peptides. jst.go.jp Furthermore, the self-assembly of lipopeptides bearing cycloalkane chains has been shown to form distinct nanostructures, such as nanosheets and globular structures, depending on the number of cycloalkane chains. acs.org This ability to direct self-assembly is critical for applications in tissue engineering and regenerative medicine. acs.org
The synthesis of these complex molecules often involves multi-step procedures. One common method is the alkylation of cyclohexane with a long-chain alkene. chembk.com Other innovative approaches include the direct synthesis of cycloalkanes from diols and secondary alcohols or ketones using homogeneous manganese catalysts, offering an atom-economic pathway with water as the only stoichiometric byproduct. acs.org Additionally, renewable production methods are being explored, such as the conversion of biomass-derived furfurals and cyclic ketones into long-chain cycloalkanes. rsc.org
The table below summarizes the properties and applications of materials incorporating long-chain cycloalkane moieties.
| Material Type | Key Properties | Potential Applications |
| Lubricants | High viscosity index, thermal stability, chemical resistance | Base oils, lubricant additives ontosight.aichembk.com |
| Polymers | Controlled secondary structure, self-assembly | Drug design, synthetic resins, tissue engineering firsthope.co.injst.go.jpacs.org |
| Fragrances | Specific odor profiles based on stereochemistry | Muguet fragrance ingredients researchgate.net |
Computational Materials Design Informed by this compound Analogues for Functional Applications
Computational materials design is a rapidly growing field that utilizes computer simulations to predict the properties of new materials, thereby accelerating their discovery and development. bam.deuni-mainz.de The study of this compound and its analogues provides valuable data and structural motifs that inform these computational models for a variety of functional applications.
By understanding the fundamental properties of molecules like this compound, researchers can develop more accurate models for predicting the behavior of complex materials. uni-mainz.de For example, the thermodynamic data of this compound, such as its enthalpy of formation, can be used to calibrate and validate computational models. nist.gov These refined models can then be used to design new materials with desired properties, such as improved thermal stability or specific self-assembly characteristics. bam.de
One area where this is particularly relevant is in the development of new energy storage materials. mpie.de Computational models can help in understanding the complex degradation mechanisms in batteries and guide the design of more stable and efficient materials. mpie.de The insights gained from studying the behavior of long-chain hydrocarbons under various conditions can be applied to the design of improved electrolytes and electrode materials.
The table below illustrates how data from this compound analogues can inform computational design for specific applications.
| Application Area | Relevant Properties of Analogues | Computational Design Goal |
| Energy Storage | Thermodynamic stability, ionic conductivity | Design of stable electrolytes and high-capacity electrodes mpie.de |
| Nanomaterials | Self-assembly behavior, intermolecular interactions | Prediction of nanostructure formation and properties acs.orgbohrium.com |
| Catalysis | Reaction kinetics, surface interactions | Development of more efficient and selective catalysts kuleuven.be |
Future Directions in Interdisciplinary Research Involving this compound and Related Complex Hydrocarbons
The future of research on this compound and other complex hydrocarbons lies in interdisciplinary collaboration, combining chemistry, materials science, biology, and computational science to unlock their full potential.
A significant area of future research is the exploration of these molecules in biological systems. Long-chain hydrocarbons are known to play a role in chemical communication in insects and other organisms. researchgate.net Further investigation into the specific roles of cycloalkane-containing hydrocarbons could lead to new insights into chemical ecology and the development of novel pest control strategies.
In materials science, the focus will likely be on creating increasingly complex and functional materials. rd-alliance.org This could involve the synthesis of novel polymers and liquid crystals with unique optical and electronic properties derived from the incorporation of long-chain cycloalkane moieties. bohrium.com The development of "smart" materials that respond to external stimuli is another exciting possibility.
The push towards a more sustainable future will also drive research into renewable sources of complex hydrocarbons. ebsco.com Developing efficient methods for producing compounds like this compound from biomass will be a key challenge and a significant step towards a circular economy. rsc.org
Finally, the continued advancement of analytical and computational techniques will be crucial. More sophisticated methods will allow for a deeper understanding of the structure-property relationships of these complex molecules, paving the way for the rational design of new materials with unprecedented functionalities. frontiersin.orgrsc.org
Q & A
Q. What are the optimal synthetic routes for hexadecylcyclohexane, and how can reaction conditions be systematically optimized?
this compound can be synthesized via alkylation of cyclohexane with hexadecyl halides or through catalytic hydrogenation of hexadecylbenzene derivatives. Optimization involves adjusting parameters such as:
- Catalyst selection (e.g., Lewis acids like AlCl₃ for alkylation or Pt/Ni for hydrogenation) .
- Temperature control (e.g., 80–120°C for alkylation; 150–200°C for hydrogenation).
- Solvent polarity (non-polar solvents like hexane enhance alkylation efficiency).
Experimental validation via gas chromatography (GC) or nuclear magnetic resonance (NMR) is critical to monitor purity and yield .
Q. How can structural characterization of this compound be performed to distinguish it from analogous alkylcyclohexanes?
Use a combination of:
Q. What are the key physicochemical properties of this compound relevant to its use as a solvent or hydrophobic matrix?
- LogP (octanol-water partition coefficient) : Predicted to be >8 due to the long alkyl chain, indicating high hydrophobicity .
- Melting point : Likely between 30–50°C, based on analogs like hexylcyclohexane (mp 15°C for C₁₂H₂₄) .
- Vapor pressure : Estimated at <0.01 mmHg (25°C), derived from decylcyclohexane data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo models?
- Meta-analysis : Compare studies using standardized metrics (e.g., LD₅₀, NOAEL) and control for variables like exposure routes (oral vs. dermal) .
- Mechanistic studies : Assess metabolic pathways (e.g., cytochrome P450-mediated oxidation) to explain species-specific differences .
- Dose-response modeling : Use probabilistic frameworks to reconcile low-dose in vitro cytotoxicity with high-dose in vivo tolerability .
Q. What experimental designs are suitable for studying this compound’s role in lipid membrane dynamics?
- Langmuir-Blodgett troughs : Measure surface pressure-area isotherms to study monolayer formation .
- Fluorescence anisotropy : Track membrane fluidity changes using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) .
- Molecular dynamics (MD) simulations : Parameterize force fields using QSPR-derived data to predict alkyl chain interactions with phospholipids .
Q. How can computational models predict this compound’s environmental persistence and bioaccumulation potential?
- QSPR models : Correlate molecular descriptors (e.g., molar volume, polar surface area) with biodegradation half-lives .
- Fugacity models : Estimate partitioning into air, water, and soil based on Henry’s law constants .
- Read-across approaches : Use data from structurally similar compounds (e.g., decylcyclohexane) under REACH guidelines .
Q. What strategies mitigate batch-to-batch variability in this compound used for long-term biological studies?
- Quality control protocols : Implement GC-MS purity checks (>98%) and Karl Fischer titration for water content .
- Storage conditions : Use inert atmospheres (N₂ or Ar) and amber glass vials to prevent oxidation .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH) to define shelf-life limits .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in thermal stability data reported for this compound?
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell-based assays?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values .
- ANOVA with post-hoc tests : Compare means across concentrations while controlling for plate-to-plate variability .
- Robustness checks : Use bootstrap resampling to validate small-sample datasets .
Cross-Disciplinary Applications
Q. How can this compound be functionalized for use in drug delivery systems?
Q. What role does this compound play in polymer science as a plasticizer or compatibilizer?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
